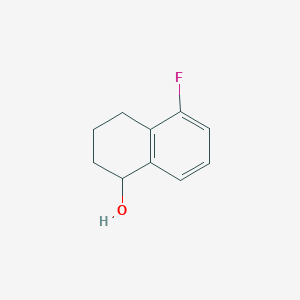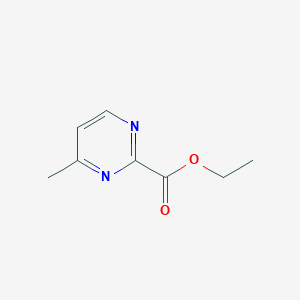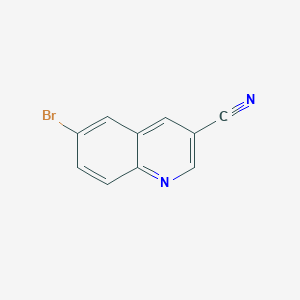![molecular formula C24H25BO2 B1510103 4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane CAS No. 1401577-23-8](/img/structure/B1510103.png)
4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane
Overview
Description
The compound “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane” belongs to the class of organoboron compounds, specifically boronic esters . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane” were not found, similar compounds are often synthesized through substitution reactions .
Chemical Reactions Analysis
Boronic esters, such as “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane has been used as a catalyst in organic synthesis, as a reactant in organic photochemistry, and as a reagent in the synthesis of other organic compounds. It has also been used in the synthesis of peptides, nucleosides, and other organic compounds. In addition, this compound has been studied for its potential uses in biochemistry and physiology, and has been used in the synthesis of various enzymes, hormones, and other biological molecules.
Mechanism of Action
Target of Action
Similar compounds are known to target various organic compounds in chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It is known to participate in important organic synthesis reactions such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Pharmacokinetics
It is known to have good solubility in water and most organic solvents , which could potentially influence its bioavailability.
Result of Action
It is known to be a useful reagent in organic synthesis reactions , suggesting that it can facilitate the formation of new compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane. It is sensitive to air and moisture , and should be stored under inert gas at 2-8°C . It is also flammable and should be kept away from fire sources .
Advantages and Limitations for Lab Experiments
The use of 4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in the presence of light, air, and other environmental factors. In addition, this compound is water-soluble and can be used in a wide range of laboratory experiments. The main limitation of this compound is its low solubility in organic solvents, which can limit its use in certain types of experiments.
Future Directions
4,4,5,5-Tetramethyl-2-[1,1':4',1''-terphenyl]-3-yl-1,3,2-dioxaborolane has a wide range of potential applications in scientific research and has been the subject of numerous scientific studies. There are several possible future directions for research on this compound. These include further study of its biochemical and physiological effects, as well as its potential use as an anti-inflammatory agent, antioxidant, and enzyme inhibitor. In addition, further research could be conducted on its potential use as a catalyst in organic synthesis, as a reactant in organic photochemistry, and as a reagent in the synthesis of other organic compounds. Finally, research could be conducted on the possible uses of this compound in drug delivery, as well as its potential use as a therapeutic agent.
Safety and Hazards
While specific safety and hazard information for “4,4,5,5-Tetramethyl-2-[1,1’:4’,1’'-terphenyl]-3-yl-1,3,2-dioxaborolane” was not found, similar compounds can cause skin and eye irritation . They should be handled with appropriate protective equipment and stored under inert gas to prevent reaction with moisture .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-12-8-11-21(17-22)20-15-13-19(14-16-20)18-9-6-5-7-10-18/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRDODNVUQSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-yl]-4-methylpentanamide](/img/structure/B1510025.png)

![7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1510032.png)
![[1]Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester](/img/structure/B1510033.png)

![7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B1510045.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)

![1,4-Bis(5-bromo-2-thienyl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6(2H,5H)-dione](/img/structure/B1510062.png)


